5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the aromatic ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Properties
Molecular Formula |
C12H10ClN5O |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-9(13)3-2-4-10(7)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI Key |
COAYBDMVPBEUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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